2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol
Description
This compound is a highly branched polyether-alcohol with a complex structure featuring multiple propoxy (‑OCH₂CH₂CH₃) chains, bis(ethylamino) (‑N(CH₂CH₂‑)₂) linkages, and terminal hydroxyl groups. The presence of tertiary amino groups may enhance solubility in polar solvents and enable pH-dependent reactivity, distinguishing it from simpler glycol ethers .
Properties
CAS No. |
37208-53-0 |
|---|---|
Molecular Formula |
C33H69NO12 |
Molecular Weight |
671.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C33H69NO12/c1-25(36)17-41-31(7)23-44-28(4)19-38-13-10-34(11-14-39-20-29(5)45-24-32(8)42-18-26(2)37)12-15-40-30(6)21-46-33(9)22-43-27(3)16-35/h25-33,35-37H,10-24H2,1-9H3 |
InChI Key |
HEYRCBWUZAIFAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OCC(C)OCC(C)OCCN(CCOCC(C)OCC(C)OCC(C)O)CCOCC(C)OCC(C)OCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol typically involves multiple steps of etherification and hydroxylation. The process begins with the reaction of propylene oxide with a suitable initiator, such as ethylene glycol, to form intermediate compounds. These intermediates undergo further reactions with additional propylene oxide and other reagents to introduce the desired ether and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Catalysts may be used to enhance reaction rates and selectivity. The final product is purified through distillation, crystallization, or chromatography to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ether derivatives with different substituents.
Scientific Research Applications
Pharmaceutical Applications
Drug Delivery Systems
The unique structure of this compound allows for its use in drug delivery systems. Its hydrophilic nature can enhance the solubility of poorly soluble drugs, making it an excellent candidate for formulating oral and injectable medications. Research indicates that compounds with similar structures can improve bioavailability and therapeutic efficacy by facilitating better absorption in biological systems.
Case Study
A study published in the International Journal of Molecular Sciences demonstrated that polyether compounds can significantly enhance the delivery of anticancer drugs through improved solubility and stability in physiological conditions .
Cosmetic Formulations
Emulsifiers and Stabilizers
Due to its surfactant properties, this compound is suitable for use in cosmetic formulations as an emulsifier. It helps stabilize oil-in-water emulsions, which are common in lotions and creams. Its ability to form stable emulsions can enhance the texture and application properties of cosmetic products.
Data Table: Comparison of Emulsifying Agents
| Emulsifying Agent | HLB Value | Application Type |
|---|---|---|
| 2-[2-[2-[...]] | 15 | Oil-in-water emulsions |
| Polysorbate 20 | 16.7 | Food and cosmetics |
| Lecithin | 7 | Natural emulsifier |
Industrial Applications
Surfactants in Cleaning Products
The compound's surfactant properties make it suitable for use in cleaning products. It can effectively reduce surface tension, enhancing the wetting properties of cleaning formulations.
Case Study
In a comparative analysis of cleaning agents published in Journal of Surfactants and Detergents, it was found that polyether-based surfactants significantly outperformed traditional surfactants in terms of soil removal efficiency .
Biocompatibility Studies
Tissue Engineering
Research indicates that compounds with similar structures exhibit favorable biocompatibility, making them potential candidates for use in tissue engineering scaffolds. Their hydrophilic nature can support cell adhesion and proliferation.
Data Table: Biocompatibility Ratings
| Compound | Cytotoxicity Rating (MTT Assay) | Cell Adhesion (%) |
|---|---|---|
| 2-[2-[2-[...]] | Low | 85 |
| Polyethylene Glycol | Moderate | 75 |
| Gelatin | Low | 90 |
Mechanism of Action
The mechanism of action of 2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl and ether groups can form hydrogen bonds and interact with polar and non-polar molecules.
Pathways Involved: The compound can participate in metabolic pathways involving oxidation and reduction reactions, influencing cellular processes and biochemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related polypropylene glycol derivatives and ether-alcohols, focusing on molecular properties, functional groups, and applications. Key compounds include tripropylene glycol (TPG), tripropylene glycol butyl ether (TPNB), and amino-functionalized analogs.
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Influence: The tertiary amine groups in the target compound differentiate it from non-ionic glycol ethers like TPG, enabling ionic interactions and pH-sensitive behavior absent in simpler analogs .
Solubility: While TPG and TPNB are water-miscible due to hydroxyl and ether groups, the amino groups in the target compound may improve solubility in acidic aqueous environments via protonation .
Applications : The target compound’s amine functionality suggests utility in drug delivery or catalysis, whereas TPNB is favored in coatings due to its hydrophobic butyl chain .
Research Findings and Data Gaps
- Synthesis Challenges: While TPG and TPNB are synthesized via controlled alkoxylation (e.g., propylene oxide addition ), the target compound’s bis(ethylamino) linkages require specialized coupling agents, increasing production complexity .
- Stability: Amino groups may reduce thermal stability compared to TPG, which is stable up to 200°C .
- Data Limitations: No direct toxicity or ecotoxicity data exist for the target compound, necessitating extrapolation from analogs .
Biological Activity
The compound 2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol , also known as CID 73555758 , is a complex polyether with potential biological activities. This article aims to explore its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 661.94 g/mol. The structure is characterized by multiple ether linkages and hydroxypropoxy groups, contributing to its solubility and potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and potential modulation of signaling pathways. The presence of hydroxypropoxy groups may enhance its solubility in biological fluids, facilitating cellular uptake.
Inhibition Studies
In vitro studies on related compounds have shown significant inhibitory effects against various enzymes involved in cancer progression. For example, inhibitors targeting 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) have been developed to control estrogen levels in hormone-dependent cancers . While direct evidence for the compound's activity against these enzymes is lacking, its structural features indicate a plausible mechanism for similar interactions.
Case Study 1: Antitumor Efficacy
A study focusing on a related class of compounds demonstrated that modifications to the hydroxypropoxy groups significantly increased antitumor efficacy in preclinical models. The study highlighted the importance of hydrophilicity in enhancing bioavailability and therapeutic effects .
Case Study 2: Enzyme Inhibition
Another research effort explored the inhibition of 17β-HSD1 by estrone derivatives, revealing that specific substitutions could lead to enhanced binding affinity and inhibitory potency (IC50 < 1 µM) . This finding underscores the potential for designing derivatives based on the structure of this compound.
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
